4-[(Azetidin-3-yl)methyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yl)methyl]-1,3-oxazole is a heterocyclic compound that contains both an azetidine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methyl]-1,3-oxazole typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the azetidine ring, leading to different functionalized derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the azetidine ring.
Scientific Research Applications
4-[(Azetidin-3-yl)methyl]-1,3-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The oxazole ring may also contribute to its biological activity by stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
4-[(Azetidin-3-yl)methyl]-1,3-oxazole is unique due to the combination of the azetidine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in simpler heterocycles .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1(6-2-8-3-6)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
CABGELZCAURCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.